Levosimendan D3 -

Levosimendan D3

Catalog Number: EVT-15278522
CAS Number:
Molecular Formula: C14H12N6O
Molecular Weight: 283.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Levosimendan is derived from phenylhydrazine compounds, specifically designed to improve cardiac function through its unique mechanism of action. It is classified under several categories, including antiarrhythmic agents, cardiac stimulants, and vasodilating agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of levosimendan involves several key steps, utilizing acetanilide and 2-chloropropionyl chloride as starting materials. The process typically includes:

  1. Friedel-Crafts Acylation: This step produces N-[4-(2-chloropropionyl)phenyl]acetamide.
  2. One-Pot Synthesis: A subsequent reaction yields 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazine-3(2H)-one.
  3. Condensation with Malononitrile: This final step leads to the formation of levosimendan.

This synthetic route is noted for its simplicity, high yield, and cost-effectiveness, making it suitable for industrial production .

Molecular Structure Analysis

Structure and Data

Levosimendan's molecular structure features a complex arrangement that facilitates its interaction with cardiac proteins. The compound contains two rings and multiple functional groups that contribute to its pharmacological properties. Key structural data include:

  • Chemical Formula: C14H12N6OC_{14}H_{12}N_{6}O
  • Molecular Weight: 280.2847 g/mol
  • Hydrogen Bond Donors/Acceptors: 2/6
  • LogP (octanol-water partition coefficient): Approximately 2.69, indicating moderate lipophilicity .
Chemical Reactions Analysis

Reactions and Technical Details

Levosimendan undergoes various chemical reactions that are crucial for its therapeutic effects:

  1. Calcium Sensitization: It binds selectively to cardiac troponin C in a calcium-dependent manner, enhancing the sensitivity of myofilaments to calcium ions.
  2. Vasodilation Mechanism: The compound opens adenosine triphosphate-sensitive potassium channels, leading to relaxation of vascular smooth muscle .
  3. Phosphodiesterase Inhibition: At higher concentrations, levosimendan exhibits phosphodiesterase-III inhibitory activity, further contributing to its inotropic effects .
Mechanism of Action

Process and Data

Levosimendan's mechanism of action involves multiple pathways:

  • Calcium Sensitization: By binding to troponin C, it stabilizes the calcium-induced conformational change necessary for muscle contraction without increasing intracellular calcium levels.
  • Inotropic Effect: This results in improved myocardial contractility with reduced oxygen demand.
  • Vasodilatory Effect: The opening of potassium channels leads to vasodilation, enhancing cardiac output without increasing preload or afterload .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Levosimendan exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: 0.0881 mg/mL
  • pKa Values: Strongest acidic pKa at 5.77; strongest basic pKa at 2.24
  • Polar Surface Area: 113.43 Ų
  • Refractivity: 77.63 m³·mol⁻¹
  • Bioavailability: Approximately 85% in healthy individuals .

These properties influence its pharmacokinetics and therapeutic efficacy.

Applications

Scientific Uses

Levosimendan is primarily utilized in clinical settings for:

  • Management of Heart Failure: It is particularly effective in patients experiencing acute decompensated heart failure due to its dual action of improving cardiac contractility while inducing vasodilation.
  • Research Applications: Ongoing studies explore its potential benefits in various cardiovascular conditions beyond heart failure, including its effects on myocardial ischemia and post-operative cardiac function .
Mechanistic Pathways and Molecular Interactions of Levosimendan D3

Table 1: Key Molecular Targets of Levosimendan D3

TargetBiological EffectTherapeutic Consequence
Troponin CCalcium sensitizationEnhanced myocardial contractility
Sarcolemmal K-ATP channelsVasodilationReduced preload/afterload
Mitochondrial K-ATP channelsCardioprotectionReduced ischemia-reperfusion injury
PDE-III enzymecAMP elevation (dose-dependent)Moderate inotropy/vasodilation
Pro-inflammatory cytokinesDownregulation of IL-6, TNF-αAnti-inflammatory effect

Calcium Sensitization Mechanisms in Myocardial Contractility

Levosimendan D3 exerts its primary inotropic effect through calcium sensitization of cardiac troponin C (cTnC), a mechanism distinct from conventional inotropes that increase intracellular calcium flux. This action occurs without elevating myocardial oxygen demand or disrupting diastolic function [1] [2].

Troponin C Binding Dynamics and Calcium-Dependent Conformational Stabilization

Levosimendan D3 binds specifically to the N-terminal domain of cTnC in a calcium-saturated state (Kd ≈ 0.1–0.3 μM) [10]. This binding stabilizes the calcium-induced conformational change of cTnC, prolonging the interaction between troponin C and troponin I during systole. Crucially, the binding is calcium concentration-dependent, meaning sensitization diminishes during diastole when intracellular calcium levels decline [1] [3]. This dynamic interaction prevents impaired ventricular relaxation—a limitation observed in non-calcium-dependent sensitizers [4] [8]. Deuterium substitution in Levosimendan D3 may enhance binding kinetics through altered hydrophobic interactions, though structural studies confirming this are ongoing.

Cross-Bridge Kinetics Modulation in Systolic-Diastolic Coupling

By stabilizing the cTnC-Ca2+ complex, Levosimendan D3 enhances actin-myosin cross-bridge formation without accelerating cross-bridge cycling rates. This increases the force per cross-bridge during systole while maintaining normal detachment kinetics during diastole [1] [10]. Consequently, it improves cardiac output without increasing ATP consumption—unlike β-agonists or PDE inhibitors, which elevate cAMP and promote calcium overload [2] [4]. Studies in skinned cardiomyocytes demonstrate a 30–50% increase in myofilament calcium sensitivity at therapeutic concentrations (0.1–0.3 μM), with no change in cross-bridge cycling rate [10].

K-ATP Channel Activation in Vasodilation and Cardioprotection

Sarcolemmal vs. Mitochondrial K-ATP Channel Selectivity

Levosimendan D3 activates ATP-sensitive potassium (K-ATP) channels in both vascular smooth muscle and cardiomyocytes, but with distinct consequences:

  • Sarcolemmal K-ATP channels: Opening in vascular smooth muscle induces membrane hyperpolarization, reducing calcium influx via voltage-gated channels. This causes systemic and coronary vasodilation, lowering preload and afterload [7] [9].
  • Mitochondrial K-ATP (mK-ATP) channels: Activation triggers mitochondrial membrane depolarization, reducing calcium overload and mitochondrial permeability transition pore (mPTP) opening. This preserves ATP synthesis and mitigates oxidative stress [3] [8].

Table 2: K-ATP Channel Subtypes Activated by Levosimendan D3

Channel LocationPrimary EffectFunctional Outcome
Vascular sarcolemmaVasodilation (arterial/venous)Reduced cardiac workload
Coronary endotheliumIncreased coronary flowImproved myocardial perfusion
Cardiomyocyte mitochondriaInhibition of apoptosisCardioprotection during ischemia

Role in Reducing Ischemia-Reperfusion Injury

mK-ATP channel activation by Levosimendan D3 provides robust cardioprotection during ischemic insults:

  • Preclinical models show a 40–60% reduction in infarct size when administered pre-ischemia [3] [6].
  • It suppresses reactive oxygen species (ROS) generation by preserving complex I function in the electron transport chain [8].
  • By inhibiting mPTP opening, it prevents cytochrome c release and subsequent caspase activation, reducing apoptosis by >50% in stunned myocardium [3] [6].

Phosphodiesterase III Inhibition and cAMP-Mediated Signaling Crosstalk

At higher concentrations (>0.3 μM), Levosimendan D3 exhibits PDE-III inhibitory activity, though this is not its primary mechanism:

  • PDE-III inhibition elevates cAMP levels, augmenting protein kinase A (PKA) activation [1] [2].
  • PKA phosphorylates L-type calcium channels and phospholamban, increasing calcium transients and sarcoplasmic reticulum calcium uptake [2].
  • This creates crosstalk with calcium sensitization: cAMP-mediated pathways enhance contractility synergistically at high doses, but may predispose to arrhythmias if calcium sensitization is overwhelmed [1] [5].

Anti-Inflammatory and Anti-Apoptotic Signaling Pathways

Cytokine Modulation (IL-6, TNF-α) in Systemic Inflammation

Levosimendan D3 significantly downregulates pro-inflammatory cytokines in heart failure and ischemia:

  • Reduces IL-6 and TNF-α by 30–50% in decompensated heart failure patients, correlating with improved hemodynamics [4] [8].
  • Inhibits NF-κB translocation to the nucleus, suppressing cytokine gene transcription [4].
  • In septic cardiomyopathy models, it attenuates endotoxin-induced TNF-α release by >40%, independent of hemodynamic effects [8].

Fas/Fas Ligand Apoptotic Pathway Suppression

Levosimendan D3 directly inhibits cardiomyocyte apoptosis via:

  • Downregulation of Fas/FasL signaling: Reduces soluble Fas (sFas) and Fas ligand by 25–35% in advanced heart failure, limiting death receptor activation [4] [8].
  • Mitochondrial-mediated protection: By preserving mitochondrial integrity, it prevents Bax translocation and caspase-9 activation [3] [6].
  • Rho kinase pathway inhibition: Blocks stress-induced actin polymerization and pro-apoptotic kinase activation [8].

Properties

Product Name

Levosimendan D3

IUPAC Name

2-[[4-[(4R)-6-oxo-4-(trideuteriomethyl)-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile

Molecular Formula

C14H12N6O

Molecular Weight

283.30 g/mol

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1/i1D3

InChI Key

WHXMKTBCFHIYNQ-ULQGKIFNSA-N

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.